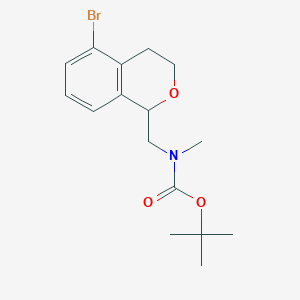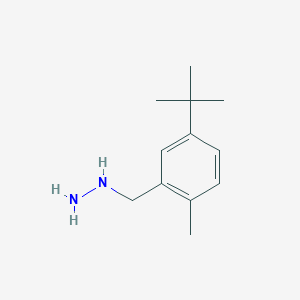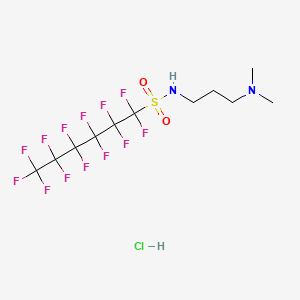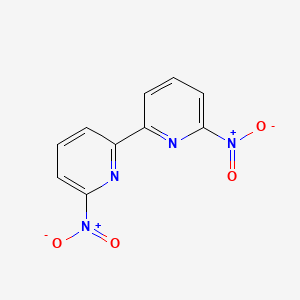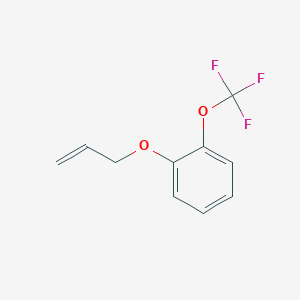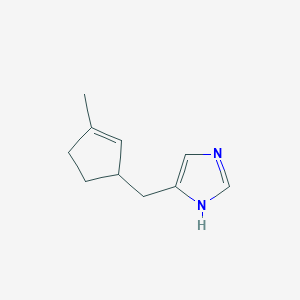
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is an organic compound that features a unique structure combining a cyclopentene ring with a methyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Cyclopentene Derivative: The starting material, 3-methylcyclopent-2-en-1-ol, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Alkylation Reaction: The cyclopentene derivative is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the methyl group at the desired position.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a condensation reaction between the alkylated cyclopentene derivative and an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Functionalized imidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is used as a building block for the synthesis of more complex
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
5-[(3-methylcyclopent-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(4-8)5-10-6-11-7-12-10/h4,6-7,9H,2-3,5H2,1H3,(H,11,12) |
InChIキー |
AMTURIJBMNVQSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CC1)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)

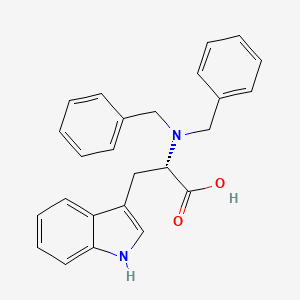


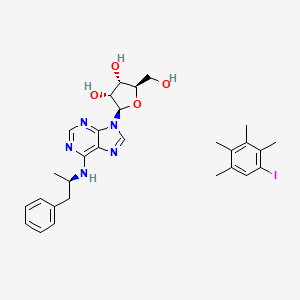
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
